N-ethyl-3-hydroxy-N-phenylbenzamide
Description
N-ethyl-3-hydroxy-N-phenylbenzamide (CAS: 15788-98-4) is a benzamide derivative featuring an ethyl group and a phenyl group attached to the nitrogen atom, along with a hydroxyl substituent at the 3-position of the benzoyl ring.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-ethyl-3-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-2-16(13-8-4-3-5-9-13)15(18)12-7-6-10-14(17)11-12/h3-11,17H,2H2,1H3 |
InChI Key |
RDTYVQNKKKYEOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method utilizes 1,3-diphenylthiourea as a nucleophile to react with substituted benzoyl chlorides. The process involves imino alcohol-amide tautomerism, leading to rearrangement intermediates.
Procedure
Outcomes
-
Key Observation : Steric hindrance from 1,3-diphenylthiourea ensures selective monoacylation, avoiding over-substitution.
Direct Acylation of N-Ethylaniline
Reaction Overview
Acylation of N-ethylaniline with 3-hydroxybenzoyl chloride under basic conditions forms the target compound in a single step.
Procedure
-
Reagents : 3-Hydroxybenzoyl chloride (1.1 eq), N-ethylaniline (1.0 eq), triethylamine (1.2 eq), dichloromethane (DCM).
-
Conditions : Stir at 0°C for 30 minutes, then room temperature for 12 hours.
-
Workup : Extraction with DCM, followed by silica gel chromatography (petroleum ether/ethyl acetate, 4:1).
Outcomes
Alkylation of N-Phenyl-3-Hydroxybenzamide
Reaction Overview
Introduction of the ethyl group via alkylation of N-phenyl-3-hydroxybenzamide using ethylating agents.
Procedure
Outcomes
Coupling Reactions Using DIC/HOBt
Reaction Overview
Activation of 3-hydroxybenzoic acid with coupling agents, followed by reaction with N-ethylaniline.
Procedure
Outcomes
Reductive Amination
Reaction Overview
Condensation of 3-hydroxybenzaldehyde with N-ethylaniline, followed by reduction to the amide.
Procedure
Outcomes
-
Key Observation : Sodium cyanoborohydride selectively reduces the imine intermediate without affecting the hydroxyl group.
Comparative Analysis of Methods
Mechanistic Insights
-
Acylation : Proceeds via nucleophilic attack of the amine on the acyl chloride, forming a tetrahedral intermediate that collapses to release HCl.
-
Alkylation : Involves SN2 displacement of iodide by the deprotonated amide nitrogen.
-
Coupling : DIC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-3-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-ethyl-3-oxo-N-phenyl-benzamide.
Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: N-ethyl-3-oxo-N-phenyl-benzamide.
Reduction: N-ethyl-3-hydroxy-N-phenyl-benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis and Chemical Properties
N-ethyl-3-hydroxy-N-phenylbenzamide can be synthesized through various methods, including the amidation of corresponding carboxylic acids with amines. The synthesis often involves the use of coupling agents to facilitate the formation of the amide bond. The compound's structure features a hydroxyl group that enhances its solubility and biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound derivatives against various viral strains. For instance, derivatives have shown significant activity against Hepatitis C Virus (HCV) and Enterovirus 71 (EV71).
- HCV Activity: Some compounds derived from N-phenylbenzamide have demonstrated IC50 values ranging from 0.57 to 7.12 μmol/L against HCV, indicating strong antiviral activity compared to existing treatments .
- EV71 Activity: Compounds based on this scaffold have also been tested against EV71, with several exhibiting potent activity (IC50 values lower than 5 μmol/L), making them comparable to established antiviral agents like pirodavir .
Structure-Activity Relationships
Research into the structure-activity relationships (SAR) of this compound derivatives has revealed important insights into how modifications can enhance biological activity:
- Substituent Variations: Modifications at specific positions on the benzene ring have been shown to significantly affect potency against viruses. For example, alkylation at the amino group has enhanced lipophilicity and cellular uptake, leading to improved antiviral efficacy .
Case Studies
Several notable case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of N-ethyl-3-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenyl group can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-ethyl-3-hydroxy-N-phenylbenzamide with structurally related benzamides:
Physicochemical and Reactivity Comparisons
- Hydrogen Bonding and Solubility: The hydroxyl group in this compound enhances hydrogen-bonding capability compared to non-polar substituents (e.g., methyl in or chloro in ). This may improve aqueous solubility relative to nitro or chloro analogs .
- Steric Hindrance : The N-ethyl and N-phenyl groups in the target compound introduce steric bulk, which may reduce reactivity in nucleophilic reactions compared to smaller substituents (e.g., tert-butyl in ).
Q & A
Q. What are the standard synthetic routes for N-ethyl-3-hydroxy-N-phenylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a two-step process: (1) activation of 3-hydroxybenzoic acid via conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions, followed by (2) reaction with N-ethylaniline in the presence of a base (e.g., triethylamine) to form the amide bond . Optimization includes monitoring reaction temperature (0–5°C for acid chloride formation, room temperature for amidation) and solvent selection (e.g., dichloromethane or THF). Scale-up may employ continuous flow reactors to enhance yield and purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethyl group (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂), the hydroxy group (broad peak at δ ~5–6 ppm), and aromatic protons (δ ~6.8–7.6 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- IR Spectroscopy : Key stretches include the amide C=O (~1650 cm⁻¹), O–H (~3200–3500 cm⁻¹), and aromatic C–H (~3000–3100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic software like SHELXL resolve structural ambiguities in benzamide derivatives?
- Methodological Answer : SHELXL refines crystal structures using least-squares minimization against X-ray diffraction data. For this compound:
- Hydrogen Bonding : Define restraints for O–H···O/N interactions using DFIX and DANG instructions to model hydrogen bonding networks .
- Disorder Handling : Use PART and SUMP commands to model disordered ethyl or phenyl groups. Validate with R-factor convergence (<5%) .
- Validation Tools : Check geometric outliers (e.g., bond lengths, angles) with CCDC Mercury or PLATON .
Q. How do substituents on the benzamide core influence hydrogen bonding patterns, and how can this be analyzed?
- Methodological Answer : Substituents like hydroxy or ethyl groups alter electron density and steric effects, modulating hydrogen-bond donor/acceptor capacity. Methodologies include:
- Graph Set Analysis : Classify H-bond motifs (e.g., chains, rings) using Etter’s rules. For example, the hydroxy group may form a D(2,1) motif with adjacent amide carbonyls .
- Thermal Ellipsoid Plots : Use ORTEP-3 to visualize anisotropic displacement parameters, identifying flexible regions (e.g., ethyl groups) that may disrupt packing .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of O–H···O vs. C–H···π) via CrystalExplorer .
Q. When encountering contradictory spectroscopic data (e.g., NMR vs. XRD), what systematic approaches validate the molecular structure?
- Methodological Answer :
- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level). Discrepancies >0.05 Å suggest experimental artifacts .
- Dynamic NMR : Resolve conformational exchange (e.g., ethyl group rotation) by variable-temperature ¹H NMR. Line-shape analysis calculates activation energy barriers .
- Synchrotron XRD : High-resolution data (<0.8 Å) resolves electron density ambiguities, particularly for disordered substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
